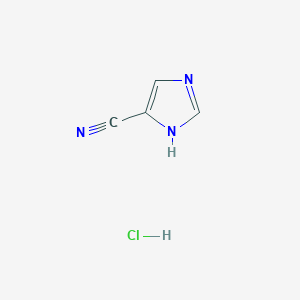

1H-Imidazole-4-carbonitrile hydrochloride

Description

Historical Context of Imidazole (B134444) Chemistry and Nitrile Functionality

The journey of imidazole chemistry began in the 19th century, with the first synthesis of the parent imidazole ring reported in 1858. This five-membered aromatic heterocycle, containing two non-adjacent nitrogen atoms, was found to be a fundamental component of many biological molecules, most notably the amino acid histidine. The versatility of the imidazole ring, including its aromaticity, amphoteric nature, and ability to coordinate with metal ions, has fueled over a century of extensive research into its derivatives and their applications.

Parallel to the advancements in heterocyclic chemistry, the nitrile functional group (-C≡N) has carved its own significant niche in organic synthesis. Initially viewed as a simple cyanide derivative, the unique electronic properties and reactivity of the nitrile group have established it as a valuable synthon. Its strong dipole moment, ability to participate in a variety of chemical transformations, and its role as a bioisostere for other functional groups have made it a common feature in many pharmaceuticals and functional materials.

Significance of the Imidazole-Carbonitrile Moiety in Synthetic Chemistry

The combination of an imidazole ring and a carbonitrile group creates a molecular scaffold with a rich and diverse reactivity profile. The electron-withdrawing nature of the nitrile group influences the electronic distribution within the imidazole ring, affecting its acidity, basicity, and susceptibility to electrophilic and nucleophilic attack. This interplay of functionalities makes the imidazole-carbonitrile moiety a versatile building block in the synthesis of more complex molecules.

In medicinal chemistry, this structural motif is of particular interest. The imidazole ring is a well-known pharmacophore, present in numerous approved drugs, where it can engage in hydrogen bonding and other crucial interactions with biological targets. The nitrile group, on the other hand, can also act as a hydrogen bond acceptor and its introduction into a molecule can significantly impact its pharmacokinetic properties. The hydrochloride salt form of 1H-Imidazole-4-carbonitrile enhances its solubility in aqueous media, a desirable property for many research and practical applications.

Overview of Academic Research Trajectories on 1H-Imidazole-4-carbonitrile

Academic research on 1H-Imidazole-4-carbonitrile and its hydrochloride salt has followed a path from fundamental synthesis and characterization to exploration of its potential applications. Early research focused on establishing efficient synthetic routes to this compound. A notable contribution came from the work of Less, Rasmussen, and Kampf in 2005, who reported a three-step synthesis of 1H-Imidazole-4-carbonitrile and, significantly, provided the first single-crystal X-ray analysis of the compound. researchgate.net

This foundational work laid the groundwork for further investigations into the compound's properties and potential uses. The crystal structure analysis revealed a non-centrosymmetric packing with a considerable dipole moment, suggesting potential for non-linear optical applications. researchgate.net

While much of the detailed research has focused on the parent compound, the hydrochloride salt is recognized as a stable and soluble form, making it a convenient precursor for further chemical transformations. Its use as an intermediate in the synthesis of more complex imidazole derivatives is a recurring theme in the chemical literature. Researchers have utilized 1H-Imidazole-4-carbonitrile as a starting material for the construction of substituted imidazoles with potential applications in medicinal chemistry and materials science. The reactivity of both the imidazole ring and the nitrile group allows for a wide range of derivatization strategies, opening avenues for the creation of novel molecular architectures.

Interactive Data Table: Physicochemical Properties of 1H-Imidazole-4-carbonitrile

| Property | Value | Source |

| Molecular Formula | C4H3N3 | nih.gov |

| Molecular Weight | 93.09 g/mol | nih.gov |

| CAS Number | 57090-88-7 | nih.gov |

Interactive Data Table: Crystallographic Data for 1H-Imidazole-4-carbonitrile

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 5.7230(13) | researchgate.net |

| b (Å) | 3.6965(9) | researchgate.net |

| c (Å) | 10.244(2) | researchgate.net |

| β (°) | 97.689(7) | researchgate.net |

| Volume (ų) | 214.71(9) | researchgate.net |

| Z | 2 | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-imidazole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMJHPJDKJDPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 1h Imidazole 4 Carbonitrile and Its Precursors

Synthesis from Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN) serves as a crucial starting material for the synthesis of numerous heterocyclic compounds, including 1H-Imidazole-4-carbonitrile. chemicalbook.com This approach typically involves a multi-step sequence to construct the imidazole (B134444) ring.

| Step | Description | Reagents/Conditions | Yield |

| 1 | Formation of Intermediate | Diaminomaleonitrile (DAMN), various reagents | - |

| 2 | Cyclization | Intermediate from Step 1 | - |

| 3 | Final Product Formation | Intermediate from Step 2 | - |

| Overall | --- | --- | 38% researchgate.net |

Role of Specific Reagents and Solvents (e.g., Formic Acid, Xylenes, KOH, HCl)

The selection of reagents and solvents is pivotal in the synthesis starting from DAMN. Each component plays a specific role in the reaction sequence.

Formic Acid : Often used as a source of a one-carbon unit for ring closure (annulation) in the formation of imidazole and related purine structures. nih.gov It can react with aminoimidazole carbonitrile intermediates to complete the heterocyclic ring system. nih.govresearchgate.net

Xylenes : Frequently used as a high-boiling point solvent, particularly in steps that require elevated temperatures, such as cyclization or dehydration, to drive the reaction to completion.

Potassium Hydroxide (KOH) : A strong base that can be used for deprotonation steps or to facilitate certain cyclization reactions. In the synthesis of a related compound, 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile, a suspension of the precursor was stirred in 1 M KOH to yield the final product. nih.gov

Hydrochloric Acid (HCl) : An acid used for protonation, salt formation, or to catalyze certain reactions. The final product, 1H-Imidazole-4-carbonitrile hydrochloride, is the salt formed by reacting the imidazole base with HCl. Imidazole hydrochloride itself can also act as a promoter in the synthesis of nitriles from aldehydes. researchgate.netnih.gov

Synthesis from Carboxylic Acid Precursors (e.g., 4-Cyano-5-imidazole Carboxylic Acid)

An alternative route to 1H-Imidazole-4-carbonitrile involves the modification of a pre-existing imidazole ring, specifically through the decarboxylation of a carboxylic acid precursor.

Decarboxylation Methodologies

The primary carboxylic acid precursor for this method is 4-cyano-5-imidazole carboxylic acid. The synthesis involves the removal of the carboxyl group (-COOH) as carbon dioxide to yield the target molecule. researchgate.net This decarboxylation is typically achieved through thermal means, often by heating the precursor in a suitable high-boiling point solvent. researchgate.net Imidazole hydrochloride has been shown to be an effective mediator for the decarboxylation of nitrogen-containing heterocyclic acids, often providing excellent yields in a short amount of time. researchgate.net

| Precursor | Method | Key Conditions | Product |

| 4-Cyano-5-imidazole Carboxylic Acid | Thermal Decarboxylation | Heating in a high-boiling solvent | 1H-Imidazole-4-carbonitrile researchgate.net |

Investigation of Variable Yields and Competing Mechanisms

A significant challenge in the synthesis via decarboxylation is the variability in product yield. researchgate.net While the method is straightforward in principle, the yields can be inconsistent and are often much lower than those reported in some literature. researchgate.net This variability points to the presence of competing side reactions that consume the starting material or the product.

Alternative Synthetic Routes to 1H-Imidazole-4-carbonitrile

A viable synthetic pathway to 1H-imidazole-4-carbonitrile commences with the precursor 4-hydroxymethylimidazole. This route typically involves a two-step sequence: the oxidation of the hydroxymethyl group to an aldehyde, followed by the conversion of the aldehyde to a nitrile.

The initial oxidation of 4-hydroxymethylimidazole to 1H-imidazole-4-carbaldehyde can be efficiently achieved using manganese dioxide (MnO₂) in methanol. The reaction is generally carried out at a moderate temperature of around 40°C for several hours. Following the reaction, the manganese dioxide can be removed by filtration, and the product, 1H-imidazole-4-carbaldehyde, can be isolated by crystallization after solvent removal guidechem.com.

Table 1: Oxidation of 4-Hydroxymethylimidazole to 1H-Imidazole-4-carbaldehyde

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|

Data derived from a representative synthetic protocol guidechem.com.

The subsequent conversion of the aldehyde functionality in 1H-imidazole-4-carbaldehyde to the corresponding nitrile is a crucial step. A common method for this transformation is the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine. This initially forms an oxime, which can then be dehydrated to the nitrile.

The construction of the imidazole ring is a cornerstone of many synthetic strategies. One classical and effective method involves the cyclization of formamidine with a suitable three-carbon building block. To synthesize 1H-imidazole-4-carbonitrile, this would conceptually involve the reaction of formamidine with a synthon containing a nitrile group, such as an α-halocyano- or α-hydroxycyanocarbonyl compound or its equivalent.

A related approach involves the cyclization of aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine derivatives in the presence of a base under solvent-free conditions to yield 5-amino-1-aryl-4-cyanoimidazoles scielo.org.za. Although this specific example leads to a substituted imidazole, the underlying principle of cyclizing a formamidine-containing intermediate is a key strategy. The synthesis of the unsubstituted 1H-imidazole-4-carbonitrile would necessitate starting with a simpler, non-arylated formamidine precursor.

Another relevant precursor is diaminomaleonitrile, which can be cyclized with formic acid in an aromatic solvent to produce 4(5)-cyanoimidazole-5(4)-carboxamide google.com. Subsequent chemical manipulation of the carboxamide group would be required to arrive at the target nitrile.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of imidazole derivatives, multicomponent reactions (MCRs) are particularly powerful tools ijsred.comasianpubs.org. These reactions allow for the construction of complex molecules from simple and readily available starting materials in a single step, avoiding the isolation of intermediates ijsred.com.

While a specific one-pot cascade synthesis for the unsubstituted 1H-imidazole-4-carbonitrile is not extensively documented, the principles of MCRs can be applied. A hypothetical one-pot approach could involve the reaction of a simple aldehyde, a source of ammonia (like ammonium acetate), and a glyoxal derivative under catalytic conditions. For instance, the synthesis of 2,4,5-triarylimidazoles has been achieved in excellent yields through a one-pot, three-component condensation of a bis-aryl α-hydroxyketone, an aromatic aldehyde, and ammonium acetate scielo.org.za. Adapting such a methodology to yield 1H-imidazole-4-carbonitrile would require the use of starting materials that introduce a cyano group at the 4-position and avoid substitution at other positions.

Microwave-assisted organic synthesis has also emerged as a powerful technique for accelerating one-pot reactions. For example, diversely functionalized imidazole-4-carboxylates have been synthesized via a microwave-assisted 1,5-electrocyclization in a one-pot multicomponent procedure nih.gov. This highlights the potential for developing a rapid and efficient one-pot synthesis of 1H-imidazole-4-carbonitrile using similar enabling technologies.

Scale-Up Considerations and Process Intensification in Preparation

The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of scale-up parameters and process intensification to ensure safety, efficiency, and cost-effectiveness. For the preparation of 1H-imidazole-4-carbonitrile and its precursors, continuous flow chemistry offers significant advantages over traditional batch processing researchgate.netresearchgate.netmit.edu.

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles, especially for exothermic reactions ru.nl. The development of reactions in continuous plug flow reactors (PFRs) has been shown to facilitate the rapid optimization and scale-up of challenging cyclization reactions for the synthesis of 1H-4-substituted imidazole intermediates researchgate.net.

Key advantages of continuous flow processing for imidazole synthesis include:

Improved Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

Enhanced Control: Precise control over temperature, pressure, and residence time leads to higher yields and selectivities.

Rapid Optimization: The ability to quickly screen a wide range of reaction conditions accelerates process development.

Scalability: Scaling up production can often be achieved by running the continuous process for longer durations or by "numbering-up" – using multiple reactors in parallel.

A study on the rapid development and scale-up of a 1H-4-substituted imidazole intermediate demonstrated the successful use of a PFR under GMP conditions to produce 29 kg of the desired product researchgate.net. This underscores the industrial viability of continuous flow technology for the synthesis of imidazole-containing active pharmaceutical ingredients. The use of automated sampling, dilution, and analytical analysis in conjunction with PFRs allows for data-rich reaction optimization, further streamlining the scale-up process researchgate.net.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Imidazole Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, promoting better mixing |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Often requires re-optimization at each scale | Linear scale-up by time or numbering-up |

| Process Control | Less precise control over reaction parameters | Precise control of temperature, pressure, residence time |

The implementation of continuous flow technology for the synthesis of 1H-imidazole-4-carbonitrile could significantly improve the efficiency and safety of its large-scale production.

Chemical Reactivity and Mechanistic Transformations of 1h Imidazole 4 Carbonitrile

Reactions Involving the Nitrile Functionality

The cyano group at the C4 position of the imidazole (B134444) ring is a versatile handle for synthetic modifications. It is strongly polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. Its reactivity is central to the derivatization of the 1H-Imidazole-4-carbonitrile scaffold.

Hydrolysis to Carboxamide Derivatives

The conversion of a nitrile to a carboxamide is a fundamental transformation in organic chemistry. This hydrolysis can be achieved under both acidic and basic conditions. For 1H-Imidazole-4-carbonitrile, controlled hydrolysis can yield 1H-Imidazole-4-carboxamide.

Under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This generates an intermediate imidic acid tautomer, which then rearranges to the more stable amide. The selective hydrolysis of one cyano group in the related compound 4,5-dicyanoimidazole to produce 4-cyanoimidazole-5-carboxamide has been successfully demonstrated using aqueous alkaline solutions, such as sodium hydroxide or potassium hydroxide google.com. This precedent suggests that similar conditions can be applied for the controlled partial hydrolysis of 1H-Imidazole-4-carbonitrile. Vigorous conditions, such as prolonged heating with strong acid or base, can lead to complete hydrolysis, ultimately forming 1H-Imidazole-4-carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Typical Product |

|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Water, Heat | Carboxamide (intermediate), Carboxylic Acid (final) |

| Base (e.g., NaOH, KOH) | Water, Heat | Carboxamide (under controlled conditions), Carboxylate Salt (final) |

Nucleophilic Addition Reactions to the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by a range of strong carbon-based nucleophiles, most notably organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents. This reaction provides a direct route to the synthesis of ketones.

A significant finding demonstrates the feasibility of this reaction even without protection of the acidic N-H proton of the imidazole ring. Treatment of 1H-Imidazole-4-carbonitrile (which exists in tautomeric equilibrium with 1H-Imidazole-5-carbonitrile) with various alkylmagnesium bromides, followed by acidic workup, successfully yields the corresponding 4(5)-acyl-1H-imidazoles in good yields scilit.com. The Grignard reagent initially adds across the carbon-nitrogen triple bond to form a magnesium imine salt intermediate. Subsequent hydrolysis of this intermediate furnishes the ketone. Despite the presence of the acidic N-H, which can react with the Grignard reagent, the addition to the nitrile remains an efficient pathway. It is likely that more than one equivalent of the Grignard reagent is required: one to deprotonate the imidazole nitrogen and a second to act as the nucleophile.

Table 2: Synthesis of 4(5)-Acyl-1H-imidazoles via Grignard Addition to 4(5)-Cyanoimidazole scilit.com

| Grignard Reagent (R-MgBr) | Resulting Ketone (R-CO-Im) | Yield (%) |

|---|---|---|

| CH₃MgBr | 4(5)-Acetyl-1H-imidazole | 75 |

| C₂H₅MgBr | 4(5)-Propionyl-1H-imidazole | 81 |

| n-C₃H₇MgBr | 4(5)-Butyryl-1H-imidazole | 78 |

| i-C₃H₇MgBr | 4(5)-Isobutyryl-1H-imidazole | 71 |

Conversion to Amidine and Related Nitrogen-Containing Groups

The nitrile functionality is a valuable precursor for the synthesis of amidines, which are important structural motifs in medicinal chemistry. The Pinner reaction is a classical and effective method for this transformation scilit.comacs.orgnih.gov.

Reactions at the Imidazole Nitrogen Atoms (N-Substitution)

The imidazole ring of 1H-Imidazole-4-carbonitrile contains two nitrogen atoms, offering sites for electrophilic attack, most commonly alkylation. The molecule exists as a mixture of two rapidly interconverting tautomers: 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile. This tautomerism is crucial in determining the outcome of N-substitution reactions.

N-Alkylation Pathways and Regioselectivity

The alkylation of unsymmetrical imidazoles can lead to two possible regioisomeric products. In the case of 1H-Imidazole-4-carbonitrile, alkylation can occur at the nitrogen adjacent to the cyano group (N-3 in the 4-cyano tautomer, leading to a 1,5-disubstituted product) or at the nitrogen remote from it (N-1 in the 4-cyano tautomer, leading to a 1,4-disubstituted product). The regioselectivity of this reaction is influenced by electronic effects, steric hindrance, and the reaction conditions (e.g., neutral vs. basic) otago.ac.nz.

Electronic Effects : The cyano group is strongly electron-withdrawing. This has two main consequences. First, it favors the existence of the 1H-imidazole-4-carbonitrile tautomer over the 5-cyano form otago.ac.nz. Second, it deactivates the adjacent nitrogen (N-3) towards electrophilic attack by reducing its electron density.

Reaction Conditions :

Under basic conditions (e.g., using NaH, K₂CO₃), the imidazole N-H proton is removed to form an imidazolide anion. In this anion, the negative charge is delocalized over both nitrogen atoms. The alkylating agent will preferentially attack the more nucleophilic nitrogen. Due to the electron-withdrawing nature of the cyano group, the remote N-1 atom is rendered more electron-rich and less sterically hindered, thus favoring the formation of the 1-alkyl-4-cyanoimidazole isomer otago.ac.nz.

Under neutral conditions , the reaction proceeds on the un-deprotonated imidazole ring. The outcome is largely controlled by the tautomeric equilibrium. Since the 4-cyano tautomer is dominant, and its N-3 atom is the most basic site for initial interaction with the electrophile, this pathway often leads to a higher proportion of the 1-alkyl-5-cyanoimidazole product otago.ac.nz.

Studies on the alkylation of 4-nitroimidazole, which bears a similarly strong electron-withdrawing group, confirm that alkylation under basic conditions (K₂CO₃ in acetonitrile) regioselectively yields the 1-alkyl-4-nitroimidazole product .

Formation of Quaternary Imidazolium (B1220033) Salts

Following the initial N-alkylation, the resulting 1-alkyl-4-cyanoimidazole or 1-alkyl-5-cyanoimidazole can undergo a second alkylation at the remaining sp²-hybridized ring nitrogen. This reaction, known as quaternization, results in the formation of a positively charged 1,3-disubstituted imidazolium salt.

This transformation is typically achieved by treating the N-mono-alkylated imidazole derivative with an excess of an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide), often with heating. The reaction proceeds via nucleophilic attack of the remaining ring nitrogen on the alkylating agent. The resulting products are 1,3-dialkyl-4-cyanoimidazolium halides, which are a class of ionic liquids or precursors to N-heterocyclic carbenes (NHCs).

N-Acylation and Other N-Electrophilic Derivatizations

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom and a pyridine-type nitrogen (N3) with a lone pair of electrons in an sp2 orbital. The pyrrole-type nitrogen is nucleophilic and can readily react with various electrophiles, including acylating agents.

N-Acylation of 1H-imidazole-4-carbonitrile involves the substitution of the hydrogen atom at the N1 position with an acyl group (R-C=O). This reaction is typically achieved using standard acylating agents such as acyl chlorides or carboxylic acid anhydrides in the presence of a base to neutralize the liberated acid. The resulting N-acylimidazoles are themselves reactive intermediates. nih.gov These compounds, sometimes referred to as acyl-imidazolides, are effective acyl transfer agents due to the good leaving group ability of the imidazole moiety. nih.gov

While the general reactivity of imidazoles towards acylation is well-established, the presence of the electron-withdrawing nitrile group at the C4 position of 1H-imidazole-4-carbonitrile decreases the electron density of the ring and reduces the nucleophilicity of the N1 nitrogen compared to unsubstituted imidazole. Consequently, more forcing conditions or highly reactive acylating agents may be required to achieve efficient N-acylation. The process for N-acylation of heterocycles is a well-established synthetic tool. organic-chemistry.org

Table 1: General Scheme for N-Acylation of 1H-Imidazole-4-carbonitrile

| Reactant | Acylating Agent | Conditions | Product |

|---|---|---|---|

| 1H-Imidazole-4-carbonitrile | Acyl Chloride (RCOCl) | Base (e.g., Triethylamine, Pyridine) | 1-Acyl-1H-imidazole-4-carbonitrile |

Reactions at the Imidazole Carbon Atoms (C-Substitution)

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (EAS). globalresearchonline.netslideshare.net In an unsubstituted imidazole, electrophilic attack preferentially occurs at the electron-rich C4 and C5 positions, with substitution at C2 being less favorable. globalresearchonline.netslideshare.netuobabylon.edu.iq

However, the reactivity and regioselectivity of EAS are significantly influenced by the substituents on the ring. In 1H-imidazole-4-carbonitrile, the nitrile (-CN) group acts as a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. youtube.com This deactivation makes EAS reactions more difficult to achieve compared to unsubstituted imidazole.

Furthermore, the C4 position is already substituted. In aromatic systems, electron-withdrawing groups typically direct incoming electrophiles to the meta position. youtube.com By analogy, electrophilic attack on 1H-imidazole-4-carbonitrile would be expected to occur at the C5 position, which is electronically analogous to a meta position relative to the C4 substituent and is the most likely site for substitution if the reaction can be driven under sufficiently harsh conditions. Attack at C2 remains electronically disfavored.

Nucleophilic substitution reactions are generally uncommon on the electron-rich imidazole ring. globalresearchonline.net However, the presence of a strong electron-withdrawing group, such as the nitrile group in 1H-imidazole-4-carbonitrile, can render the ring sufficiently electron-deficient to undergo nucleophilic attack.

The C2 position of the imidazole ring is the most susceptible to nucleophilic attack, primarily due to the adjacent electron-withdrawing pyridine-type nitrogen (N3). This reactivity can be enhanced by "activating" the ring. A common activation strategy is the deprotonation of the C2 carbon with a strong base, such as an organolithium reagent (e.g., n-butyllithium). This deprotonation is facilitated by prior protection of the acidic N1 proton, for instance with a trityl (Tr) or tosyl (Ts) group. The resulting C2-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce substituents specifically at the C2 position.

Table 2: Hypothetical Scheme for C2-Functionalization via Lithiation

| Step | Reactant | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Protection | 1H-Imidazole-4-carbonitrile | Protecting Group (e.g., Trityl chloride) | 1-Trityl-1H-imidazole-4-carbonitrile | Prevents deprotonation of N1-H |

| 2. Lithiation | 1-Trityl-1H-imidazole-4-carbonitrile | Strong Base (e.g., n-BuLi) | 1-Trityl-2-lithio-1H-imidazole-4-carbonitrile | Generates a nucleophile at C2 |

| 3. Electrophilic Quench | 1-Trityl-2-lithio-1H-imidazole-4-carbonitrile | Electrophile (E+) (e.g., CH₃I) | 1-Trityl-2-methyl-1H-imidazole-4-carbonitrile | Introduces substituent at C2 |

Derivatization for Fused Heterocyclic Systems

1H-Imidazole-4-carbonitrile and its derivatives are valuable synthons for constructing fused bicyclic and polycyclic heterocyclic systems, which are core structures in many biologically active molecules.

A key derivative, 5-amino-1H-imidazole-4-carbonitrile (AICN), serves as a crucial building block for the synthesis of purines, a fundamental class of bicyclic heterocycles. Purine synthesis involves a cyclocondensation reaction where the 5-amino group and the N1 atom of the imidazole ring react with a one-carbon synthon to form the second (pyrimidine) ring. researchgate.netresearchgate.net This transformation is a cornerstone of both prebiotic chemical theories and biological pathways for nucleotide synthesis, where the corresponding ribonucleotide (AICAR) is the biological precursor. biochemden.comnih.govcolumbia.edu

The one-carbon unit can be supplied by various reagents, such as formic acid, formamide, or orthoformates. The reaction proceeds by initial formation of a formamido intermediate at the 5-amino position, followed by intramolecular cyclization and dehydration to yield the fused purine ring system.

Table 3: General Synthesis of Purines from 5-Amino-1H-imidazole-4-carbonitrile

| Imidazole Precursor | C1 Source | Conditions | Fused Product |

|---|---|---|---|

| 5-Amino-1H-imidazole-4-carbonitrile | Formic Acid (HCOOH) | Heating | 9H-Purine-6-carbonitrile |

| 5-Amino-1H-imidazole-4-carbonitrile | Triethyl orthoformate (HC(OEt)₃) | Acid catalyst, Heating | 9H-Purine-6-carbonitrile |

The formation of fused triazine rings often involves the diazotization of an amino-substituted imidazole. Starting with a precursor such as 5-amino-1H-imidazole-4-carboxamide, the 5-amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). researchgate.net

This highly reactive diazonium intermediate can undergo spontaneous intramolecular cyclization, or annulation. The diazonium group attacks the endocyclic N1 atom of the imidazole ring, leading to the formation of a six-membered triazine ring fused to the imidazole core. This reaction provides a direct route to imidazo[4,5-d] researchgate.netbiochemden.comnih.govtriazine derivatives. researchgate.net

Table 4: Synthesis of Imidazo[4,5-d] researchgate.netbiochemden.comnih.govtriazin-4-one

| Starting Material | Reagent | Intermediate | Product |

|---|

Intramolecular Cyclization and Ring Cleavage Reactions of 1H-Imidazole-4-carbonitrile Derivatives

The reactivity of the imidazole ring, coupled with the electronic properties of the nitrile group, allows for a range of intramolecular reactions. These transformations are pivotal in the synthesis of complex heterocyclic systems.

Intramolecular Cyclization:

Derivatives of 1H-imidazole-4-carbonitrile can undergo intramolecular cyclization, often facilitated by the presence of suitably positioned reactive functional groups. A notable example is the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. In this process, diaminomaleonitrile (DAMN)-based imines containing a 2-hydroxyphenyl moiety react with various aromatic aldehydes. acs.orgnih.gov The presence of the ortho-hydroxyl group is crucial for directing the cyclization pathway. It is proposed that this group facilitates a self-catalyzed hydrogen atom shift, leading to the formation of the highly substituted imidazole ring. nih.gov This contrasts with meta- and para-hydroxy substituted analogues, which tend to yield dihydropyrazines. nih.gov

The general transformation can be visualized as the cyclization of an acyclic precursor, leading to the formation of the imidazole core. This strategy highlights how substituents on the imidazole precursor can dictate the course of the reaction and the final product architecture.

Ring Cleavage Reactions:

While the imidazole ring is generally stable, under specific conditions, derivatives of 1H-imidazole-4-carbonitrile can participate in reactions involving ring cleavage. An interesting case is the unusual rearrangement of imidazo[1,5-a]imidazoles, which can be synthesized from derivatives of 5-amino-1H-imidazole-4-carbonitrile. These bicyclic systems, upon treatment with iodine in THF at room temperature, undergo a rearrangement to form bi-heterocyclic imidazo[1,5-a]pyrimidines. rsc.orgnih.gov

This transformation involves the cleavage of one of the imidazole rings and subsequent recyclization to form the six-membered pyrimidine ring. The proposed mechanism suggests that iodine, in the presence of atmospheric oxygen, may lead to the formation of hydrogen peroxide, which initiates the opening of the imidazo[1,5-a]imidazole ring. A subsequent nucleophilic attack of a nitrogen atom from the remaining imidazole ring onto a benzylic position drives the formation of the new pyrimidine ring. nih.gov This reaction provides a novel pathway to functionalized imidazo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. nih.gov

Multi-component Reactions Incorporating 1H-Imidazole-4-carbonitrile

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. A derivative of 1H-imidazole-4-carbonitrile, namely 5-amino-1H-imidazole-4-carbonitrile, has proven to be a valuable building block in such transformations.

Applications in Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]heterocycles. 5-Amino-1H-imidazole-4-carbonitrile can act as the heterocyclic amidine component in a variation of this reaction, leading to the formation of 1H-imidazo[1,5-a]imidazole-7-carbonitriles.

This reaction is typically catalyzed by a Brønsted or Lewis acid. For instance, the reaction of 5-amino-1H-imidazole-4-carbonitrile with various aldehydes and isocyanides in the presence of perchloric acid (HClO₄) in methanol at room temperature provides the corresponding 1H-imidazo[1,5-a]imidazole-7-carbonitriles in good yields.

The reaction demonstrates a broad scope with respect to the aldehyde and isocyanide components. Aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as various aliphatic and cyclic isocyanides, can be successfully employed.

Table 1: Synthesis of 1H-imidazo[1,5-a]imidazole-7-carbonitriles via the Groebke-Blackburn-Bienaymé Reaction

| Aldehyde | Isocyanide | Product | Yield (%) |

| Benzaldehyde | tert-Butyl isocyanide | 3-(tert-butylamino)-1-phenyl-1H-imidazo[1,5-a]imidazole-7-carbonitrile | 85 |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 3-(tert-butylamino)-1-(4-chlorophenyl)-1H-imidazo[1,5-a]imidazole-7-carbonitrile | 82 |

| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 3-(cyclohexylamino)-1-(4-methoxyphenyl)-1H-imidazo[1,5-a]imidazole-7-carbonitrile | 78 |

| 2-Naphthaldehyde | tert-Butyl isocyanide | 3-(tert-butylamino)-1-(naphthalen-2-yl)-1H-imidazo[1,5-a]imidazole-7-carbonitrile | 80 |

| Furan-2-carbaldehyde | Benzyl isocyanide | 3-(benzylamino)-1-(furan-2-yl)-1H-imidazo[1,5-a]imidazole-7-carbonitrile | 75 |

Note: The yields are representative and may vary based on specific reaction conditions.

Post-functionalization Strategies of GBB Products

The products of the Groebke-Blackburn-Bienaymé reaction, the 1H-imidazo[1,5-a]imidazole-7-carbonitriles, are themselves valuable scaffolds for further chemical transformations. These post-functionalization strategies allow for the diversification of the core structure and the introduction of new functionalities.

One such strategy is the iodine-mediated rearrangement of these GBB products. As briefly mentioned in section 3.4.3, treatment of certain 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles with iodine in THF at room temperature leads to a rearrangement to form imidazo[1,5-a]pyrimidines. rsc.orgnih.gov This reaction demonstrates a novel transformation of the GBB product into a different heterocyclic system.

The reaction conditions and yields for this rearrangement are summarized in the table below.

Table 2: Iodine-Mediated Rearrangement of Imidazo[1,5-a]imidazoles

| Starting Imidazo[1,5-a]imidazole | Product Imidazo[1,5-a]pyrimidine | Yield (%) |

| 3-(tert-butylamino)-6-cyano-2-(phenylethynyl)-1H-imidazo[1,5-a]imidazole | 4-benzoyl-2-(tert-butylamino)-7-cyanoimidazo[1,5-a]pyrimidine | 35 |

| 3-(tert-butylamino)-2-((4-methoxyphenyl)ethynyl)-1H-imidazo[1,5-a]imidazole | 2-(tert-butylamino)-4-(4-methoxybenzoyl)imidazo[1,5-a]pyrimidine | 56 |

| 3-(tert-butylamino)-2-((4-chlorophenyl)ethynyl)-1H-imidazo[1,5-a]imidazole | 2-(tert-butylamino)-4-(4-chlorobenzoyl)imidazo[1,5-a]pyrimidine | 67 |

Data sourced from a study on the rearrangement of imidazo[1,5-a]imidazoles. nih.gov

This post-GBB functionalization highlights the utility of the initial multi-component reaction in generating complex scaffolds that can be further modified to access a wider range of chemical diversity.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1h Imidazole 4 Carbonitrile and Its Derivatives

X-ray Crystallography Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 1H-Imidazole-4-carbonitrile have provided critical insights into its solid-state structure.

Determination of Isomeric Form and Crystal Packing Architectures

X-ray analysis has unequivocally confirmed that the compound crystallizes exclusively as the 1H-Imidazole-4-carbonitrile isomer. bldpharm.com This finding is significant as theoretical studies have explored the potential for isomerism and tautomerism in this molecule. The compound crystallizes in a non-centrosymmetric crystal system, a property that makes it a candidate for applications in non-linear optics. bldpharm.com The crystal packing reveals a well-ordered arrangement where the planar imidazole (B134444) rings are a dominant feature. bldpharm.com

Crystal Data for 1H-Imidazole-4-carbonitrile

| Parameter | Value |

|---|---|

| Formula | C₄H₃N₃ |

| Molecular Weight | 93.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.7230 (13) Å |

| b | 3.6965 (9) Å |

| c | 10.244 (2) Å |

| β | 97.689 (7)° |

| Z | 2 |

(Data sourced from Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). bldpharm.com)

Analysis of Intermolecular Interactions (e.g., N–H···N Hydrogen Bonding, π–π Stacking)

The crystal structure of 1H-Imidazole-4-carbonitrile is heavily influenced by a network of intermolecular forces. The most prominent of these is a hydrogen-bonded chain formed by N–H···N interactions between the imidazole rings of adjacent molecules. bldpharm.com Specifically, the N2-H2 group of one molecule forms a hydrogen bond with the N3 atom of a neighboring molecule. bldpharm.com

In addition to hydrogen bonding, the planar aromatic rings facilitate significant π–π stacking interactions. These stacking interactions occur in an offset face-to-face arrangement, contributing to the stability of the crystal lattice. bldpharm.com The distance between the stacked rings, as measured between the planes defined by the ring's carbon atoms, is approximately 3.358 Å. bldpharm.com

Elucidation of Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)

The high-resolution data from X-ray crystallography allows for the precise determination of the molecule's geometric parameters. These measurements provide a detailed picture of the covalent bonding within the 1H-Imidazole-4-carbonitrile molecule. The imidazole ring is observed to be extremely planar, a characteristic feature of aromatic systems. bldpharm.com Bond lengths and angles within the ring are consistent with those expected for an aromatic heterocyclic compound.

(Specific bond lengths, angles, and torsion angles are typically presented in detailed tables within crystallographic publications. For the purpose of this article, it is noted that these parameters have been precisely determined and are available in the cited literature. bldpharm.com)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1H-Imidazole-4-carbonitrile provides key information for confirming its structure. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows two singlets in the aromatic region, corresponding to the two non-equivalent C-H protons on the imidazole ring. bldpharm.com

¹H NMR Data for 1H-Imidazole-4-carbonitrile

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| CH (ring) | 8.09 | Singlet |

| CH (ring) | 7.89 | Singlet |

(Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz. Data sourced from Less, G. B., et al. (2005). bldpharm.com)

While detailed ¹³C NMR studies for 1H-Imidazole-4-carbonitrile are not extensively reported in the primary literature, analysis would be expected to show distinct signals for each of the four carbon atoms in the molecule, with the carbon of the nitrile group appearing at a characteristic downfield shift.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Advanced 2D NMR techniques are instrumental in providing deeper structural insights, such as proton-proton couplings and carbon-proton correlations.

COSY (Correlation Spectroscopy) would be used to confirm correlations between coupled protons, although in the case of 1H-Imidazole-4-carbonitrile with its uncoupled ring protons, its utility would be limited to confirming the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal directly to the carbon atom to which it is attached. This would allow for the unambiguous assignment of the carbon signals for the C-H groups on the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals correlations between protons and carbons that are two or three bonds away. This technique would be crucial for assigning the quaternary carbons (the carbon bearing the nitrile group and the carbon between the two nitrogen atoms) by observing their long-range correlations with the ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which can be useful in confirming stereochemistry, though it is less critical for a planar molecule like this.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the structural and bonding characteristics of molecules. In the context of 1H-Imidazole-4-carbonitrile hydrochloride, IR spectroscopy provides critical insights into the vibrational modes of the nitrile group and the imidazole ring, as well as the complex hydrogen-bonding network established by the presence of the hydrochloride salt.

Characterization of Nitrile and Imidazole Ring Vibrations

The IR spectrum of this compound is characterized by absorption bands corresponding to the distinct vibrational modes of its constituent parts: the nitrile (-C≡N) group and the imidazolium (B1220033) cation.

The nitrile group gives rise to a sharp, characteristic absorption band in the triple bond region of the spectrum. The stretching vibration of the -C≡N bond typically appears in the range of 2220-2260 cm⁻¹. Its presence is a key marker for the identification of this compound.

The imidazole ring , upon protonation to form the imidazolium cation, exhibits a complex series of vibrational modes. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending vibrations. The protonation and interaction with the chloride counter-ion can cause significant shifts and splitting in these vibrational peaks compared to neutral imidazole. researchgate.net For instance, the C-H stretching vibrations of the imidazolium ring are typically observed as weak bands around 3162 cm⁻¹. researchgate.net The ring stretching vibrations, which involve the coupled stretching of C=C and C=N bonds, result in a series of bands in the fingerprint region, typically between 1500 cm⁻¹ and 1650 cm⁻¹. researchgate.net Additional ring vibrations and bending modes can be found at lower wavenumbers, such as between 1098-1220 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound based on typical vibrational frequencies for its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrogen Bonded) | Imidazolium (N-H⁺) | 3200 - 2500 | Broad |

| C-H Stretch | Imidazolium Ring | ~3162 | Weak |

| C≡N Stretch | Nitrile | 2260 - 2220 | Sharp |

| C=C / C=N Ring Stretch | Imidazolium Ring | 1650 - 1500 | Medium |

| In-plane Ring Bending/Stretching | Imidazolium Ring | 1220 - 1098 | Medium |

This interactive table provides a summary of key IR vibrational modes.

Assessment of Hydrogen Bonding Complexity

The formation of the hydrochloride salt introduces a rich and complex hydrogen-bonding network. Imidazole itself can act as both a hydrogen bond donor and acceptor. osti.gov In the hydrochloride salt, the imidazole ring is protonated to form an imidazolium cation, where the N-H group becomes a strong hydrogen bond donor. This protonated nitrogen, along with potentially the other ring nitrogen, interacts strongly with the chloride anion (Cl⁻).

This extensive hydrogen bonding has a profound effect on the IR spectrum, most notably in the N-H stretching region. Instead of a sharp N-H stretching band, a very broad and intense absorption is typically observed, often spanning from 2500 cm⁻¹ to over 3200 cm⁻¹. nih.gov This broadening is a hallmark of strong hydrogen bonds in the solid state. Theoretical and experimental studies on similar imidazolium complexes have shown that strong intermolecular hydrogen bonds can lead to the appearance of broad sub-bands within this region, sometimes centered around 1950 cm⁻¹ and 2500 cm⁻¹. nih.govacs.org These complex features arise from the strong coupling between the N-H stretching mode and other low-frequency intermolecular vibrations within the crystal lattice, reflecting the intricate network of N-H⁺···Cl⁻ interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed.

In positive-ion ESI-MS, the molecule is expected to be detected as the protonated form of the free base, [M+H]⁺. The free base, 1H-Imidazole-4-carbonitrile (C₄H₃N₃), has a monoisotopic mass of approximately 93.03 Da. Therefore, the parent ion would appear in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 94.04.

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the protonated molecule undergoes fragmentation. Studies on the fragmentation of imidazole derivatives suggest that the stable aromatic ring often remains intact, with fragmentation being dominated by the loss of substituents. nih.gov For the [M+H]⁺ ion of 1H-Imidazole-4-carbonitrile, two primary fragmentation pathways can be postulated:

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. This would result in a fragment ion at m/z 67.

Sequential Loss from the Ring: The imidazole ring itself can fragment under higher energy conditions, typically through the sequential loss of HCN molecules.

The table below outlines the expected major ions in the ESI-MS/MS spectrum of 1H-Imidazole-4-carbonitrile.

| m/z Value (approx.) | Ion Formula | Identity |

| 94.04 | [C₄H₄N₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 67.03 | [C₃H₃N₂]⁺ | Fragment from loss of HCN |

This interactive table details the expected mass spectrometry fragmentation data.

Analysis of these fragmentation patterns provides a reliable method for the structural confirmation of 1H-Imidazole-4-carbonitrile.

Theoretical and Computational Investigations of 1h Imidazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model molecular properties at the atomic and electronic levels. Methods like Density Functional Theory (DFT) are frequently used for imidazole (B134444) derivatives to predict their behavior with high accuracy. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1H-Imidazole-4-carbonitrile, this process involves calculating the electronic energy at various atomic arrangements to find the one with the minimum energy. Density Functional Theory (DFT) methods, such as B3LYP, combined with basis sets like 6-31G* or 6-31++G(d,p), are commonly employed for this purpose. mdpi.comnih.govresearchgate.net

These calculations yield precise information about bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimization confirms the planarity of the imidazole ring, a characteristic feature of aromatic systems. The resulting geometric parameters from such calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For 1H-Imidazole-4-carbonitrile, the crystal structure is dominated by hydrogen-bonded chains and π–π stacking between the planar rings. researchgate.net

Table 1: Predicted Geometrical Parameters for 1H-Imidazole-4-carbonitrile from DFT Calculations Note: The following data are representative values based on DFT calculations for imidazole and related derivatives and are intended to be illustrative.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (ring) | ~1.33 Å |

| C-N (ring) | ~1.38 Å | |

| C-C (ring) | ~1.37 Å | |

| C-C (nitrile) | ~1.43 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| Bond Angle | C-N-C (ring) | ~108° |

| N-C-N (ring) | ~111° |

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for this purpose. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Its energy level is related to the ionization potential and indicates the molecule's nucleophilicity. youtube.com For 1H-Imidazole-4-carbonitrile, the HOMO is typically a π-orbital with significant electron density distributed over the imidazole ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. Its energy level is related to the electron affinity and indicates the molecule's electrophilicity. youtube.com The presence of the electron-withdrawing carbonitrile group is expected to lower the energy of the LUMO and localize it partially over the C≡N bond and adjacent carbon atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Table 2: Predicted Frontier Molecular Orbital Properties for 1H-Imidazole-4-carbonitrile Note: Values are illustrative and depend on the specific level of theory and basis set used in the calculation.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ -1.0 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. avogadro.ccdeeporigin.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. schrodinger.com MEP maps are color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For 1H-Imidazole-4-carbonitrile, an MEP map would likely show a high negative potential (red) around the nitrogen atom of the nitrile group and the unprotonated nitrogen of the imidazole ring, as these are the most electronegative sites. A region of high positive potential (blue) would be expected around the hydrogen atom attached to the ring nitrogen (N-H), highlighting its acidic character. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reaction. deeporigin.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 1H-Imidazole-4-carbonitrile. These descriptors provide a quantitative basis for the predictions derived from FMO theory. rsc.orgpku.edu.cn

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These parameters help in comparing the reactivity of 1H-Imidazole-4-carbonitrile with other related compounds.

Table 3: Predicted Global Reactivity Descriptors for 1H-Imidazole-4-carbonitrile Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.5 |

| Electron Affinity (A) | -E(LUMO) | 1.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 |

| Chemical Softness (S) | 1 / η | 0.36 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.56 |

Thermodynamic and Kinetic Studies

Computational methods are also valuable for determining the thermodynamic properties of molecules, which govern their stability and equilibrium in chemical reactions. acs.org

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that indicates the stability of a molecule. Quantum chemical methods can be used to calculate the atomization energy of a molecule, which can then be used to derive the enthalpy of formation with high accuracy.

While specific calculated values for 1H-Imidazole-4-carbonitrile hydrochloride require dedicated high-level computational studies, data for the parent compound, 1H-Imidazole, can provide a reference point. The experimentally determined standard enthalpy of formation for solid 1H-Imidazole is 49.0 ± 0.8 kJ/mol. nist.govnist.gov Computational studies on 1H-Imidazole-4-carbonitrile would allow for a direct comparison, illustrating the thermodynamic effect of substituting a hydrogen atom with a carbonitrile group on the imidazole ring.

Modeling of Reaction Mechanisms and Transition State Analysis

Detailed theoretical studies modeling the specific reaction mechanisms and transition state analyses for this compound are not extensively available in the public domain. Computational chemistry offers powerful tools, such as Density Functional Theory (DFT), to predict reaction pathways, activation energies, and the geometries of transition states. Such studies for imidazole and its derivatives often explore reactions like electrophilic substitution, cycloadditions, or metal-catalyzed cross-coupling. For instance, the Radziszewski reaction, a common route for synthesizing imidazoles, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, a process whose mechanism can be computationally modeled to understand intermediate steps and transition states researchgate.net. However, specific computational models detailing the reaction pathways of 1H-Imidazole-4-carbonitrile as a reactant could not be retrieved.

Kinetic Studies of Thermal Decomposition

Specific kinetic studies on the thermal decomposition of this compound, including thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), have not been prominently reported in the reviewed literature. Such studies are crucial for determining the thermal stability, decomposition temperature, and kinetic parameters like activation energy (Ea) and the pre-exponential factor (A).

The methodology for these investigations typically involves analyzing mass loss as a function of temperature at various heating rates. nih.gov Isoconversional kinetic models, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are then applied to the TGA data to determine the kinetic parameters without assuming a specific reaction model. nih.govscispace.com For related imidazole compounds, thermal decomposition can occur via several pathways, including deprotonation or dealkylation of the imidazolium (B1220033) cation by an anion. researchgate.net For the parent compound, imidazole, TGA analysis shows a degradation onset temperature of around 170°C. Without experimental data for 1H-Imidazole-4-carbonitrile, its specific decomposition profile and kinetic parameters remain undetermined.

Studies on Isomerism and Tautomerism

The molecular structure of 1H-Imidazole-4-carbonitrile has been a subject of theoretical interest concerning its potential isomers and tautomers. researchgate.net The imidazole ring can exist in two tautomeric forms, with the hydrogen atom located on either of the two nitrogen atoms. For 4-cyanoimidazole, this results in two possible tautomers: 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile.

Definitive structural elucidation has been provided by single-crystal X-ray analysis, which reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer in the solid state. researchgate.net This experimental finding confirms the greater stability of this particular tautomer, at least in the crystalline form. researchgate.net While aromatic 1H-imidazole tautomers are generally more stable than their nonaromatic counterparts, theoretical studies on related azoles suggest that substituent groups can influence this stability. researchgate.net However, for 4-cyanoimidazole, the experimental evidence points to the clear predominance of the 4-carbonitrile form. researchgate.net

| Property | Finding | Source |

| Predominant Isomer | 1H-imidazole-4-carbonitrile | researchgate.net |

| Method of Confirmation | Single-crystal X-ray analysis | researchgate.net |

| Theoretical Interest | The molecule has been the subject of theoretical studies concerning isomerism and tautomerism. | researchgate.net |

Modeling of Intermolecular Interactions and Crystal Lattice Properties

The solid-state structure of 1H-Imidazole-4-carbonitrile is characterized by a well-defined network of intermolecular interactions that dictate its crystal lattice properties. The crystal structure is dominated by two principal types of non-covalent interactions: hydrogen bonding and π–π stacking. researchgate.net

A significant feature of the crystal packing is the formation of a hydrogen-bonded chain where the N2-H2 group of one molecule interacts with the N3 atom of an adjacent molecule (N2—H2···N3). researchgate.net This head-to-tail arrangement of hydrogen bonds is a persistent motif in the crystal structures of many neutral, non-N-substituted imidazole derivatives. researchgate.net

Below is a table summarizing the key crystallographic and intermolecular interaction data for 1H-Imidazole-4-carbonitrile.

| Parameter | Value | Unit |

| Crystal System | Monoclinic | - |

| Space Group | P21/c | - |

| a | 5.7230 (13) | Å |

| b | 3.6965 (9) | Å |

| c | 10.244 (2) | Å |

| β | 97.689 (7) | ° |

| Dominant Interaction 1 | N2—H2···N3 Hydrogen Bond | - |

| N—H···N Bond Angle | 142 (4) | ° |

| Dominant Interaction 2 | π–π Stacking | - |

| Ring-to-Ring Distance | 3.358 | Å |

Data sourced from Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). researchgate.net

Applications in Advanced Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Heterocyclic Synthesis

The imidazole (B134444) framework is a cornerstone of heterocyclic chemistry, and 1H-Imidazole-4-carbonitrile hydrochloride serves as a pivotal intermediate in the elaboration of more complex heterocyclic systems. The presence of the cyano group provides a reactive site for a variety of chemical transformations, enabling the construction of new rings and the introduction of diverse functional groups.

High-nitrogen compounds are a class of materials sought after for applications as energetic materials, due to their high heats of formation and the generation of gaseous nitrogen upon decomposition science.gov. The nitrile functional group of 1H-imidazole-4-carbonitrile is a well-established precursor for the synthesis of tetrazoles, a five-membered ring containing four nitrogen atoms. The [3+2] cycloaddition reaction between a nitrile and an azide, such as sodium azide, is a common method for forming the tetrazole ring researchgate.netfrontiersin.org. This positions 1H-imidazole-4-carbonitrile as a potential starting material for a unique class of energetic compounds that incorporate the stable imidazole core with the high-nitrogen tetrazole moiety science.govnih.govresearchgate.net.

The reactivity of the nitrile group allows 1H-Imidazole-4-carbonitrile to be a versatile building block for constructing larger, more complex molecular architectures. The nitrile can undergo addition reactions with organometallic reagents, such as Grignard reagents, to yield 4-acyl-1H-imidazoles, effectively using the nitrile as a handle to introduce new carbon-carbon bonds and functional groups sci-hub.ru. Furthermore, closely related derivatives like 5-amino-1H-imidazole-4-carbonitrile participate in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to form fused bicyclic systems like imidazo[1,5-a]imidazoles beilstein-journals.org. These reactions showcase how the imidazole-carbonitrile scaffold serves as a template for building intricate molecular frameworks.

The imidazole ring is a common feature in many commercially important fungicides arborpharmchem.com. 1H-Imidazole-4-carbonitrile has been identified as a key intermediate in the synthesis of cyanoimidazole-based agrochemical fungicides umich.edu. Patents have described the preparation of imidazole-containing pesticides, highlighting the importance of this heterocyclic core in developing new crop protection agents google.com. The specific functionalization of the 1H-imidazole-4-carbonitrile core allows for the generation of a library of derivatives that can be screened for fungicidal activity.

Table 1: Synthetic Applications of 1H-Imidazole-4-carbonitrile

| Application Area | Reactive Group | Transformation | Resulting Structure | Significance |

|---|---|---|---|---|

| High-Nitrogen Compounds | Nitrile (-C≡N) | [3+2] Cycloaddition with Azides | Tetrazole Ring | Precursor for energetic materials. science.govfrontiersin.org |

| Complex Architectures | Nitrile (-C≡N) | Addition of Grignard Reagents | 4-Acyl-1H-imidazole | Formation of new C-C bonds and functionalization. sci-hub.ru |

| Agrochemicals | Imidazole Core | Further Derivatization | Cyanoimidazole Fungicides | Intermediate for crop protection agents. umich.edu |

Exploration of Functional Materials

Beyond its role in synthesis, the intrinsic electronic and structural properties of 1H-Imidazole-4-carbonitrile make it a candidate for advanced functional materials.

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion. A key requirement for second-order NLO activity is a non-centrosymmetric crystal structure. Single-crystal X-ray analysis of 1H-imidazole-4-carbonitrile reveals that it crystallizes in a non-centrosymmetric space group researchgate.net. The molecules pack in such a way that there is a significant net dipole moment in the solid state, making it a promising candidate for NLO applications such as frequency doubling researchgate.net.

Table 2: Crystallographic Data for 1H-Imidazole-4-carbonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ (non-centrosymmetric) |

| Key Feature | Net dipole formation along the c-axis |

| Potential Application | Non-linear Optics (e.g., frequency doubling) researchgate.net |

Applications in Ligand Chemistry and Coordination Complexes

The deprotonated form of 1H-imidazole-4-carbonitrile, 4-cyanoimidazolate, is an effective ligand in coordination chemistry. It can coordinate to metal ions through the nitrogen atoms of the imidazole ring. Research has shown that 4-cyanoimidazolate can act as both a monodentate and a µ-bidentate ligand, bridging two metal centers. This versatility allows it to form coordination polymers with late-first-row transition metals like cobalt and nickel researchgate.net. The resulting materials have interesting magnetic and thermal properties, demonstrating the utility of 1H-imidazole-4-carbonitrile as a precursor to novel inorganic-organic hybrid materials researchgate.net.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has been a subject of intense research, with a growing emphasis on environmentally benign and efficient methods. rsc.orgwisdomlib.org While traditional syntheses for 1H-Imidazole-4-carbonitrile have been established, often starting from precursors like diaminomaleonitrile, future research is geared towards methodologies that offer higher yields, reduced waste, and greater atom economy. researchgate.net

Emerging trends in this area include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. The application of microwave irradiation to multicomponent reactions (MCRs) involving precursors like aminomalononitrile (B1212270) represents a promising avenue for the rapid generation of diverse amino imidazole carbonitrile derivatives. researchgate.net

Solvent-Free and Catalyst-Free Reactions: Developing synthetic protocols that operate under solvent-free conditions or with recyclable, non-toxic catalysts is a key goal of green chemistry. researchgate.netrsc.org Research into solid-supported catalysts and ionic liquids for imidazole synthesis is gaining traction and could be adapted for 1H-Imidazole-4-carbonitrile hydrochloride. doi.orgrsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Exploring the synthesis of this compound in flow systems could lead to more efficient and automated production.

Photochemical Methods: The use of light to drive chemical reactions is an expanding field. Photochemical routes could offer novel pathways to imidazole derivatives under mild conditions, potentially accessing unique substitution patterns not achievable through thermal methods. researchgate.net

These sustainable approaches not only address environmental concerns but also offer economic advantages by simplifying procedures and reducing energy consumption. researchgate.net

Design and Synthesis of Advanced Functionalized 1H-Imidazole-4-carbonitrile Derivatives

The 1H-Imidazole-4-carbonitrile core is a launchpad for creating a vast library of functionalized derivatives with tailored properties. The strategic modification of the imidazole ring at its various positions can lead to compounds with enhanced biological activity or novel material characteristics.

Key areas of exploration include:

N-Substitution: Alkylation, arylation, or acylation at the N-1 or N-3 positions of the imidazole ring can dramatically alter the molecule's steric and electronic properties. This is a common strategy in drug design to modulate binding affinity and pharmacokinetic profiles.

C-Substitution: Introducing substituents at the C-2 and C-5 positions can create highly decorated imidazoles. jchemrev.com Multicomponent reactions are particularly effective for synthesizing tri- and tetrasubstituted imidazoles in a single step. doi.orgjchemrev.com

Nitrile Group Transformation: The carbonitrile group is a versatile functional handle that can be converted into other functionalities such as carboxylic acids, amides, or tetrazoles. nih.govontosight.ai This allows for the synthesis of derivatives like 1,5-diaryl-1H-imidazole-4-carboxylic acids and N-cyano-1H-imidazole-4-carboxamides, which have been investigated for various biological activities. nih.govnih.govmdpi.com

A notable synthetic strategy involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which provides an efficient route to novel 2-substituted 1H-imidazole derivatives. mdpi.com Another approach uses the condensation of metalated isocyanides with nitriles to afford substituted imidazoles with excellent efficiency and modularity. nih.gov

| Derivative Class | Synthetic Precursor | Key Transformation | Potential Application Area |

|---|---|---|---|

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | Ethyl isocyanoacetate and diarylimidoyl chlorides | Cycloaddition followed by hydrolysis | Antiviral Agents nih.govmdpi.com |

| N-cyano-1H-imidazole-4-carboxamides | 1H-imidazole-4-carboxamides | Cyanation | Antifungal Agents nih.gov |

| 5-Amino-1-aryl-1H-imidazole-4-carbonitriles | Ethoxymethylenemalononitrile and anilines | Nucleophilic substitution and cyclization | Anticancer Agents nih.gov |

| 2-Substituted 1H-imidazoles | 5-amino-1,2,3-triazoles | Acid-mediated denitrogenative transformation | General Pharmaceutical Scaffolds mdpi.com |

Integration into Catalytic Systems or Supramolecular Assemblies

The structural features of this compound make it an attractive component for catalysis and supramolecular chemistry. The imidazole moiety can act as a ligand for metal catalysts or as a hydrogen-bond donor/acceptor, while the nitrile group can also coordinate to metals or participate in non-covalent interactions.

Catalytic Systems: Imidazole derivatives are integral to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. Functionalized 1H-Imidazole-4-carbonitrile could serve as a precursor to novel NHCs with unique electronic properties conferred by the nitrile group. Furthermore, the 4-cyanoimidazolate anion has been shown to act as both a monodentate and a bridging bidentate ligand for transition metals, suggesting its potential in designing new coordination polymers and metal-organic frameworks (MOFs) with catalytic activity. researchgate.net

Supramolecular Assemblies: The ability of the imidazole ring to form strong N-H···N hydrogen bonds is a powerful tool for directing self-assembly. researchgate.net This can lead to the formation of well-ordered structures like chains, sheets, or more complex architectures. The significant dipole moment of 1H-Imidazole-4-carbonitrile, arising from its non-centrosymmetric crystal packing, further promotes ordered aggregation. researchgate.net Researchers have demonstrated that imidazole-based amphiphiles can self-assemble into fibrous and spherical structures, which can then template the synthesis of nanomaterials. researchgate.net

Application of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR, FT-IR, and mass spectrometry are routinely used for the structural characterization of imidazole derivatives, advanced methods are required to probe their dynamic behavior and complex interactions. jchemrev.comnih.govresearchgate.net

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be employed to study the excited-state dynamics of functionalized 1H-Imidazole-4-carbonitrile derivatives. This is particularly relevant for understanding their photophysical properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. These methods provide unprecedented insights into chemical reactions and material properties on extremely short timescales. spectroscopyonline.com

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., NOESY, ROESY) can elucidate the conformation and intermolecular interactions of these molecules in solution. Solid-state NMR can provide detailed information about the packing and dynamics in crystalline or amorphous materials.

X-ray Crystallography: Single-crystal X-ray analysis is crucial for unambiguously determining the three-dimensional structure. The crystal structure of 1H-Imidazole-4-carbonitrile has been reported, revealing a non-centrosymmetric packing arrangement dominated by hydrogen-bonded chains and π–π stacking, which is of interest for non-linear optical applications. researchgate.net

| Technique | Information Gained | Relevance to 1H-Imidazole-4-carbonitrile |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, crystal packing | Confirmed the 1H-tautomer and revealed non-centrosymmetric packing with a net dipole moment. researchgate.net |

| FT-IR Spectroscopy | Vibrational modes of functional groups (C≡N, N-H, C=N) | Confirms functional group presence and studies hydrogen bonding interactions. researchgate.netnih.gov |

| ¹H and ¹³C NMR | Chemical environment of protons and carbons | Elucidates molecular structure and purity of synthesized derivatives. jchemrev.comnih.gov |

| UV-Visible Spectroscopy | Electronic transitions (π→π, n→π) | Determines photophysical characteristics like maximum absorption. nih.gov |

| Ultrafast Spectroscopy | Real-time observation of molecular and electronic dynamics | Probing excited-state lifetimes for potential optoelectronic applications. spectroscopyonline.com |

Further Computational Insights into Reactivity, Selectivity, and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to understand and predict the behavior of 1H-Imidazole-4-carbonitrile and its derivatives at the molecular level. researchgate.netmdpi.com

Reactivity and Selectivity: DFT calculations can map out reaction pathways, determine activation energies, and predict the regioselectivity of synthetic transformations. This is invaluable for optimizing existing synthetic methods and designing new ones. Computational studies can explore tautomerism, providing insights into the relative stability of different isomers. researchgate.net